Cyclooctylmethanamine hydrochloride
Description
Cyclooctylmethanamine hydrochloride (CAS: 4734-81-0) is a primary amine derivative featuring a cyclooctyl group attached to a methylamine backbone, protonated as a hydrochloride salt. This compound is structurally characterized by its eight-membered cycloalkane ring, which imparts unique steric and electronic properties.
Properties
IUPAC Name |
cyclooctylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h9H,1-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMCMOTUWBALMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethanol with ammonia in the presence of a catalyst to form cyclooctylmethanamine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclooctylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form cyclooctylmethane.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclooctylmethanone oxime.
Reduction: Cyclooctylmethane.
Substitution: Various substituted cyclooctylmethanamine derivatives.
Scientific Research Applications
Cyclooctylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of cyclooctylmethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Cyclopentylmethanamine Hydrochloride
(3-(Cyclopentyloxy)phenyl)methanamine Hydrochloride
- Structure : Incorporates a cyclopentyl ether group attached to a phenyl ring, linked to the methylamine moiety.
- Properties : The aromatic phenyl group enhances π-π stacking interactions, which may improve binding to aromatic residues in biological targets.
- Applications : Explored in CNS drug development due to its hybrid aromatic-aliphatic structure .
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
N-Benzylcyclohexylamine Hydrochloride
Cyclopropyl Norfentanyl Hydrochloride
[1-(Cyclopentyloxy)cyclohexyl]methanamine Hydrochloride
- Structure : Combines cyclohexyl and cyclopentyloxy groups.
- Properties : The dual cyclic structure may enhance selectivity for G-protein-coupled receptors (GPCRs).
- Applications : Investigated in medicinal chemistry for GPCR-targeted therapies .
Comparative Analysis of Key Features
Pharmacological and Physicochemical Considerations
- Metabolic Stability : Heterocyclic derivatives (e.g., oxadiazole in ) exhibit improved resistance to cytochrome P450-mediated metabolism.
Biological Activity
Cyclooctylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its cyclooctyl group, which contributes to its unique chemical properties. The compound's structure allows for specific interactions with biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in critical metabolic pathways. For instance, compounds with similar structures have been shown to influence glycogen synthase kinase 3 (GSK-3), which plays a significant role in neurodegenerative diseases such as Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinities to serotonin receptors, particularly the 5-HT2B and 5-HT2C receptors. These interactions are crucial for understanding its potential therapeutic applications in treating conditions like depression and anxiety disorders .
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (nM) | Selectivity |
|---|---|---|
| 5-HT2B | 2-3 | High |
| 5-HT2C | 79-328 | Moderate |
| A1AR | < K i | Low |
In Vivo Studies
Recent animal studies have shown that this compound can modulate neurotransmitter levels, leading to behavioral changes indicative of anxiolytic effects. These findings support further investigation into its use as a therapeutic agent for anxiety-related disorders .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Anxiety Disorders : A study involving animal models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Neurodegenerative Disease Model : In a model of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced neuroinflammation markers, indicating its possible role in neuroprotection.
Research Findings
Research has shown that this compound can influence various signaling pathways:
- GSK-3 Inhibition : Its ability to inhibit GSK-3 suggests potential applications in treating neurodegenerative diseases.
- Serotonergic Modulation : The compound's interaction with serotonin receptors indicates it could be beneficial in managing mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
